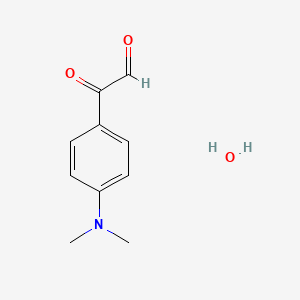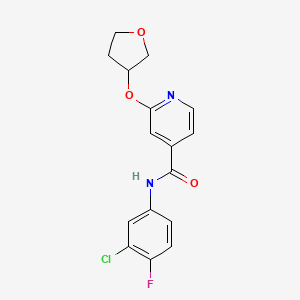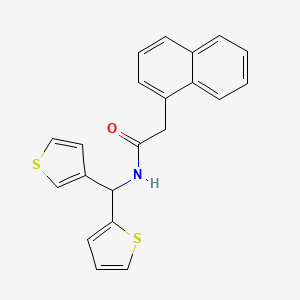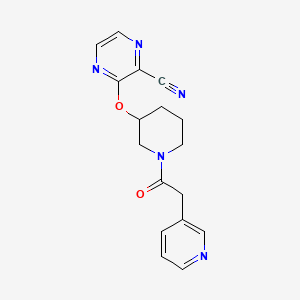![molecular formula C17H30N2O4 B2718373 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane CAS No. 1433194-62-7](/img/structure/B2718373.png)
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane” is a chemical compound with the IUPAC name di-tert-butyl 2,7-diazaspiro [4.4]nonane-2,7-dicarboxylate . It has a molecular weight of 326.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 . This indicates the molecular structure of the compound.It is typically stored at room temperature . The physical form of the compound is not specified in the search results.
Scientific Research Applications
Constrained Peptide Mimetics Researchers have explored the synthesis of spirolactams as conformationally restricted pseudopeptides, showcasing the utility of diazaspiro[4.4]nonane derivatives. For instance, spirolactams have been prepared as surrogates for the Pro-Leu and Gly-Leu dipeptides, contributing to peptide synthesis with specific conformational constraints. This advancement aids in the development of peptide analogues with enhanced biological activity and stability (Fernandez et al., 2002).
Photochemical Reactions The compound has been subjected to photochemical studies, indicating its potential in generating novel structures through light-induced reactions. For example, its photochemical epoxidation by methanol has been documented, revealing insights into the reactivity and transformation pathways under ultraviolet radiation (Schönberg et al., 1980).
Stereochemical Analysis Stereochemical configurations of spiro[4.5]decanes, closely related to diazaspiro[4.4]nonane derivatives, have been elucidated using NMR techniques. This research underscores the importance of determining relative configurations in complex molecules, which is crucial for understanding their chemical behavior and interactions (Guerrero-Alvarez et al., 2004).
Polymerization Studies The radical polymerization of unsaturated spiro orthocarbonates, related to diazaspiro[4.4]nonane structures, has been investigated, highlighting the potential of these compounds in creating novel polymeric materials. Such studies pave the way for the development of new materials with unique properties for industrial applications (Moszner et al., 1995).
Improved Synthetic Methods Efforts to enhance the synthesis of diazaspiro[4.4]nonane have been reported, aiming for higher efficiency and better yield. Such improvements in synthetic methodologies facilitate the production of this compound, making it more accessible for research and application in various fields (Ji Zhiqin, 2004).
Safety and Hazards
properties
IUPAC Name |
ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVWTLOJCCOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)






![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)

